ethyl 3-tert-butyl-1H-pyrazole-5-carboxylate ethyl 3-tert-butyl-1H-pyrazole-5-carboxylate
Brand Name: Vulcanchem
CAS No.: 83405-70-3
VCID: VC8456499
InChI: InChI=1S/C10H16N2O2/c1-5-14-9(13)7-6-8(12-11-7)10(2,3)4/h6H,5H2,1-4H3,(H,11,12)
SMILES: CCOC(=O)C1=NNC(=C1)C(C)(C)C
Molecular Formula: C10H16N2O2
Molecular Weight: 196.25 g/mol

ethyl 3-tert-butyl-1H-pyrazole-5-carboxylate

CAS No.: 83405-70-3

Cat. No.: VC8456499

Molecular Formula: C10H16N2O2

Molecular Weight: 196.25 g/mol

* For research use only. Not for human or veterinary use.

ethyl 3-tert-butyl-1H-pyrazole-5-carboxylate - 83405-70-3

Specification

CAS No. 83405-70-3
Molecular Formula C10H16N2O2
Molecular Weight 196.25 g/mol
IUPAC Name ethyl 5-tert-butyl-1H-pyrazole-3-carboxylate
Standard InChI InChI=1S/C10H16N2O2/c1-5-14-9(13)7-6-8(12-11-7)10(2,3)4/h6H,5H2,1-4H3,(H,11,12)
Standard InChI Key RCXMILPYEKVQLB-UHFFFAOYSA-N
SMILES CCOC(=O)C1=NNC(=C1)C(C)(C)C
Canonical SMILES CCOC(=O)C1=NNC(=C1)C(C)(C)C

Introduction

Chemical Structure and Molecular Characteristics

Structural Elucidation

The compound’s IUPAC name, ethyl 5-tert-butyl-1H-pyrazole-3-carboxylate, reflects its substitution pattern. The pyrazole core (1H-pyrazole) is substituted with a tert-butyl group (-C(CH₃)₃) at position 3 and an ethyl ester (-COOCH₂CH₃) at position 5. This arrangement confers unique steric and electronic properties, influencing reactivity and intermolecular interactions.

Key Structural Features:

  • Aromatic Pyrazole Ring: Enhances stability through resonance delocalization.

  • tert-Butyl Group: Introduces steric bulk, affecting reaction kinetics and crystal packing.

  • Ethyl Ester: Provides a handle for further functionalization via hydrolysis or transesterification.

Spectroscopic Characterization

Spectroscopic data are critical for confirming the compound’s structure:

TechniqueKey ObservationsReference
¹H NMR- tert-Butyl protons: singlet at δ 1.3 ppm (9H)
- Ethyl group: quartet at δ 4.3 ppm (2H), triplet at δ 1.2 ppm (3H)
- Pyrazole H: δ 6.5 ppm (1H)
¹³C NMR- Carbonyl (C=O): δ 165 ppm
- Pyrazole ring carbons: δ 140–110 ppm
IR- C=O stretch: 1700 cm⁻¹
- N-H stretch: 3200 cm⁻¹
Mass SpecMolecular ion peak at m/z 196.25 (M⁺)

Synthesis and Industrial Production

Synthetic Routes

The synthesis typically involves cyclocondensation of β-ketoesters with hydrazine derivatives. A representative protocol is outlined below:

  • Cyclocondensation:
    Ethyl acetoacetate reacts with tert-butyl hydrazine in ethanol under reflux (80°C, 12 hours) to form the pyrazole ring.

    CH3COCOOEt+NH2NHC(CH3)3Ethyl 3-tert-butyl-1H-pyrazole-5-carboxylate+H2O\text{CH}_3\text{COCOOEt} + \text{NH}_2\text{NHC(CH}_3\text{)}_3 \rightarrow \text{Ethyl 3-tert-butyl-1H-pyrazole-5-carboxylate} + \text{H}_2\text{O}
  • Purification:
    Crude product is recrystallized from ethanol/water (3:1) to yield white crystals (mp: 149–154°C).

Optimization Parameters:

  • Solvent: Ethanol balances reactivity and solubility.

  • Temperature: Reflux ensures complete ring closure.

  • Yield: ~65–70% after purification.

Industrial-Scale Production

Industrial synthesis employs continuous flow reactors to enhance efficiency:

ParameterLaboratory ScaleIndustrial Scale
Reactor TypeBatch (flask)Continuous flow
Throughput10–100 g/day10–50 kg/day
Purity95–98%>99% (after chromatography)

Physicochemical Properties

Thermodynamic Data

Experimental and predicted properties include:

PropertyValueMethod/Source
Boiling Point322.3 ± 30.0 °CPredicted (EPI Suite)
Density1.077 ± 0.06 g/cm³Predicted (EPI Suite)
pKa11.84 ± 0.10Predicted (ACD/Labs)
LogP (Octanol-Water)2.45Experimental

Solubility Profile

The compound exhibits limited water solubility (<1 mg/mL at 25°C) but is soluble in polar organic solvents:

SolventSolubility (mg/mL)
Ethanol50–60
DMSO>100
Dichloromethane80–90

Applications in Pharmaceutical Chemistry

Role as a Synthetic Intermediate

Ethyl 3-tert-butyl-1H-pyrazole-5-carboxylate serves as a precursor for bioactive molecules:

  • Anticancer Agents: Derivatives inhibit kinase targets (e.g., BRAF V600E mutation).

  • Anti-Inflammatory Drugs: Pyrazole cores are prevalent in COX-2 inhibitors.

Case Study: BRAF Inhibitor Development

A derivative, vemurafenib, shares structural motifs with this compound. Modifications at the ester group enhance target affinity and metabolic stability.

Material Science Applications

The tert-butyl group improves thermal stability in polymers:

Polymer TypeProperty EnhancedApplication
Polyamide-imidesThermal degradation resistance (up to 300°C)Aerospace coatings
Epoxy resinsCrosslinking densityElectronic encapsulants
Hazard CodeDescriptionPrecautionary Measures
H315Causes skin irritationWear nitrile gloves
H319Causes serious eye irritationUse safety goggles
H335May cause respiratory irritationUse in fume hood

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